2-(Chloromethyl)-5-phenyl-1,3-thiazole 2-(Chloromethyl)-5-phenyl-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 859470-58-9
VCID: VC2822595
InChI: InChI=1S/C10H8ClNS/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2
SMILES: C1=CC=C(C=C1)C2=CN=C(S2)CCl
Molecular Formula: C10H8ClNS
Molecular Weight: 209.7 g/mol

2-(Chloromethyl)-5-phenyl-1,3-thiazole

CAS No.: 859470-58-9

Cat. No.: VC2822595

Molecular Formula: C10H8ClNS

Molecular Weight: 209.7 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-5-phenyl-1,3-thiazole - 859470-58-9

Specification

CAS No. 859470-58-9
Molecular Formula C10H8ClNS
Molecular Weight 209.7 g/mol
IUPAC Name 2-(chloromethyl)-5-phenyl-1,3-thiazole
Standard InChI InChI=1S/C10H8ClNS/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2
Standard InChI Key JEJHXSCVDJNWCE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN=C(S2)CCl
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(S2)CCl

Introduction

2-(Chloromethyl)-5-phenyl-1,3-thiazole is a synthetic organic compound that has garnered significant attention in the field of chemical research. It is particularly noted for its utility in the synthesis of novel imidazole derivatives, which serve as inhibitors of LpxC, an enzyme crucial in the biosynthesis of bacterial lipopolysaccharides . This compound's unique structure and reactivity make it a valuable building block in medicinal chemistry.

Synthesis and Preparation

While specific detailed methods for synthesizing 2-(Chloromethyl)-5-phenyl-1,3-thiazole are not widely documented, related thiazole compounds are often prepared through reactions involving thiourea or isothiocyanates. For instance, the synthesis of similar thiazoles may involve condensation reactions between aldehydes and thiourea derivatives, followed by chlorination steps to introduce the chloromethyl group .

Applications in Research

2-(Chloromethyl)-5-phenyl-1,3-thiazole is primarily used as a precursor in the synthesis of imidazole derivatives that act as LpxC inhibitors. LpxC is a key enzyme in the biosynthesis of lipopolysaccharides in Gram-negative bacteria, making it a target for developing new antibacterial agents. The ability to modify the thiazole core with various functional groups allows researchers to explore a wide range of biological activities and optimize compounds for therapeutic applications .

Safety and Handling

Given its chemical nature, 2-(Chloromethyl)-5-phenyl-1,3-thiazole should be handled with caution. Chlorinated organic compounds can be hazardous, and proper safety measures, including protective clothing and ventilation, are necessary when handling this compound. It is also important to follow standard laboratory protocols for disposing of chemical waste.

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